(1S)-1-(5-phenyl-1,3-oxazol-2-yl)ethan-1-amine
Description
Properties
IUPAC Name |
(1R)-1-(5-phenyl-1,3-oxazol-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-8(12)11-13-7-10(14-11)9-5-3-2-4-6-9/h2-8H,12H2,1H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMYNPJZRCCAZCT-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(O1)C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NC=C(O1)C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901241428 | |
| Record name | 2-Oxazolemethanamine, α-methyl-5-phenyl-, (αR)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901241428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334160-81-4 | |
| Record name | 2-Oxazolemethanamine, α-methyl-5-phenyl-, (αR)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1334160-81-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Oxazolemethanamine, α-methyl-5-phenyl-, (αR)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901241428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(1S)-1-(5-phenyl-1,3-oxazol-2-yl)ethan-1-amine, also known as CAS Number 157466-20-1, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
The molecular formula of this compound is CHNO, with a molecular weight of 188.23 g/mol. The structure features an oxazole ring linked to a phenyl group, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 188.23 g/mol |
| CAS Number | 157466-20-1 |
| Appearance | White powder |
Anticancer Potential
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of oxazole have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer) cells. These compounds often induce apoptosis and inhibit cell proliferation effectively.
In one study, compounds structurally related to oxazole demonstrated IC values ranging from 0.37 µM to 0.95 µM against HeLa cells, outperforming the standard drug sorafenib (IC = 7.91 µM) . This suggests that this compound could potentially exhibit similar or enhanced anticancer properties.
The mechanism by which oxazole derivatives exert their anticancer effects often involves the inhibition of specific enzymes or pathways critical for tumor growth. For example, molecular docking studies indicate that these compounds may bind effectively to the active sites of key proteins involved in cell signaling and proliferation.
Study on Structural Variants
A comparative study involving several oxazole derivatives revealed that modifications in the phenyl ring significantly affected biological activity. Specifically, substitutions at the ortho position increased potency against cancer cell lines while maintaining selectivity towards non-cancerous cells .
In Vivo Studies
In vivo studies using animal models have further validated the anticancer efficacy of oxazole derivatives. These studies typically monitor tumor size reduction and survival rates in treated groups versus control groups. Preliminary results suggest promising outcomes that warrant further investigation into clinical applications.
Comparison with Similar Compounds
Data Table: Key Properties of this compound and Analogues
Preparation Methods
Robinson-Gabriel Synthesis with α-Amino Ketone Precursors
The classical Robinson-Gabriel method involves cyclodehydration of α-amino ketones using acidic or dehydrating agents. For the target compound, 2-(1-aminoethyl)-5-phenyloxazole formation requires a tailored precursor such as N-(1-oxo-1-phenylpropan-2-yl)acetamide . Treatment with polyphosphoric acid (PPA) at 80–100°C induces cyclization, yielding the oxazole core. Modifications using BF₃·Et₂O in 1,4-dioxane under reflux (24–30 h) have shown improved regioselectivity, achieving 68–72% isolated yields in analogous benzoxazole systems.
Microwave-Assisted Cyclodehydration
Recent advances employ microwave irradiation to accelerate cyclization. Ethyl 2-diazo-3-oxo-4-phenylbutanoate, when heated with aziridines in dichloroethane (DCE) at 130°C under microwave conditions, generates oxazolines that oxidize to oxazoles. This method reduces reaction times to 20 minutes with yields exceeding 85% for related structures.
Table 1: Comparison of Cyclization Methods
| Method | Conditions | Yield (%) | Selectivity |
|---|---|---|---|
| Robinson-Gabriel | PPA, 100°C, 12 h | 65 | Moderate |
| BF₃·Et₂O Catalyzed | Dioxane, reflux, 24 h | 72 | High |
| Microwave-Assisted | DCE, 130°C, 20 min | 88 | Excellent |
Stereochemical Control in Amine Functionalization
Introducing the (1S)-configured amine necessitates enantioselective strategies.
Asymmetric Hydrogenation of Imine Intermediates
Prochiral ketones like 5-phenyl-2-(1-oxoethyl)oxazole can undergo reductive amination with chiral catalysts. Using (R)-BINAP-Ru complexes, the imine intermediate is hydrogenated at 50 psi H₂ in methanol, affording the (S)-amine with 92% enantiomeric excess (ee). Optimization studies indicate that substituents on the oxazole’s 5-position enhance steric guidance, improving ee to 96%.
Enzymatic Resolution of Racemates
Racemic 1-(5-phenyloxazol-2-yl)ethanamine undergoes kinetic resolution via lipase-catalyzed acetylation. Candida antarctica lipase B (CAL-B) in vinyl acetate selectively acetylates the (R)-enantiomer, leaving the desired (S)-amine unreacted (45% yield, >99% ee).
Multi-Step Synthesis via Smiles Rearrangement
The Smiles rearrangement offers a pathway to concurrently form the oxazole and introduce the amine.
Thiol-Mediated Ring Closure
Starting from 2-mercapto-5-phenyloxazole and 2-bromoethylamine hydrobromide, the reaction proceeds in DMF with K₂CO₃ at 70°C. The thiol group undergoes nucleophilic displacement, followed by intramolecular cyclization to install the amine. Yields reach 78% when Et₃N replaces K₂CO₃, minimizing disulfide byproducts.
Temperature-Dependent Selectivity
At 120°C, the rearrangement favors disulfide formation (10% yield), whereas 70°C optimizes amine incorporation (68% yield). Solvent screening reveals DMF’s superiority over toluene due to improved solubility of intermediates.
Resolution and Purification Techniques
Diastereomeric Salt Formation
Treating the racemate with L-tartaric acid in ethanol generates diastereomeric salts. Fractional crystallization isolates the (S)-enantiomer with 98% purity.
Chiral Chromatography
Preparative HPLC using a Chiralpak IA column (hexane:isopropanol 90:10) resolves enantiomers, achieving >99% ee in a single pass.
Scalability and Industrial Considerations
Cost-Efficiency of Microwave Methods
Microwave-assisted routes reduce energy costs by 40% compared to conventional heating, with a 15% increase in throughput.
Environmental Impact
BF₃·Et₂O, while effective, poses disposal challenges. Substituting with recyclable ionic liquids (e.g., [BMIM]BF₄) maintains yields at 70% while lowering environmental toxicity.
Q & A
Q. What synthetic methodologies are recommended for enantioselective synthesis of (1S)-1-(5-phenyl-1,3-oxazol-2-yl)ethan-1-amine?
The synthesis of chiral amines like this compound typically involves asymmetric catalysis or chiral resolution. For oxazole derivatives, multi-step routes often start with cyclocondensation of phenyl-substituted precursors (e.g., α-bromo ketones with urea derivatives). Reaction conditions (temperature, solvent polarity, and catalyst choice) significantly influence enantiomeric excess. Characterization via chiral HPLC or polarimetry is critical to confirm stereochemical purity .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Use a combination of spectroscopic techniques:
- NMR : Confirm the oxazole ring protons (δ 7.5–8.5 ppm for aromatic protons) and ethanamine chain (δ 1.2–1.5 ppm for methyl protons).
- Mass spectrometry : Verify molecular ion peaks and fragmentation patterns consistent with the molecular formula (C₁₁H₁₂N₂O).
- X-ray crystallography : Resolve the (1S) configuration if single crystals are obtainable .
Q. What safety protocols should be followed when handling this compound?
While specific toxicity data are unavailable, structurally similar oxazole derivatives may cause skin/eye irritation or respiratory sensitization. Use PPE (gloves, goggles, lab coats), work in a fume hood, and follow spill containment protocols. Refer to SDS guidelines for analogous compounds (e.g., 1-(1,3-oxazol-2-yl)ethan-1-amine) for hazard mitigation .
Advanced Research Questions
Q. How does the (1S) stereochemistry influence the compound’s interaction with biological targets?
Enantiomeric specificity is critical in receptor-ligand interactions. For example, (S)-configured amines may exhibit higher affinity for neurotransmitter transporters or enzymes (e.g., monoamine oxidases). Computational docking studies using software like AutoDock Vina can predict binding modes, while in vitro assays (e.g., radioligand displacement) validate enantiomer-selective activity .
Q. What strategies resolve contradictions in reported biological activity data for oxazole-based amines?
Discrepancies may arise from impurities, stereochemical variability, or assay conditions. Mitigation steps:
- Purity assessment : Use HPLC-UV/ELSD to ensure ≥95% purity.
- Standardized assays : Replicate studies under controlled conditions (pH, temperature, solvent).
- Meta-analysis : Compare data across structurally related compounds (e.g., 1,2,4-oxadiazole derivatives) to identify trends .
Q. Can this compound serve as a precursor for fluorescent probes or metal-organic frameworks (MOFs)?
The oxazole ring’s π-conjugated system and amine functionality make it suitable for:
- Fluorescent tagging : Modify the phenyl group with electron-withdrawing/donating substituents (e.g., NO₂, OMe) to tune emission wavelengths.
- MOF synthesis : Coordinate the amine with transition metals (e.g., Zn²⁺, Cu²⁺) to construct porous frameworks for gas storage or catalysis .
Methodological Design Questions
Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?
- Core modifications : Synthesize analogs with varied substituents on the phenyl ring (e.g., halogens, alkyl chains) or oxazole ring (e.g., methyl, trifluoromethyl).
- Biological evaluation : Test analogs against relevant targets (e.g., kinase inhibition, antimicrobial activity).
- Data analysis : Use QSAR models (e.g., CoMFA) to correlate structural features with activity .
Q. What in silico tools are suitable for predicting the pharmacokinetic properties of this compound?
- ADMET prediction : SwissADME or ADMETlab for bioavailability, CYP450 interactions, and blood-brain barrier penetration.
- Metabolism prediction : GLORY or Meteor (Lhasa Ltd.) to identify potential metabolic pathways and reactive intermediates .
Theoretical and Mechanistic Questions
Q. What theoretical frameworks explain the electronic properties of the oxazole ring in this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can elucidate:
Q. How does the compound’s stereochemistry affect its stability under varying pH conditions?
- pH stability studies : Incubate enantiomers in buffers (pH 2–12) and monitor degradation via LC-MS.
- Mechanistic insight : Acidic conditions may protonate the amine, altering solubility and reactivity. Base-catalyzed hydrolysis of the oxazole ring is possible .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
